![molecular formula C31H41ClN4O3 B1681209 TAK-220 CAS No. 333994-00-6](/img/structure/B1681209.png)
TAK-220
説明
TAK-220 is an orally bioavailable antagonist of chemokine (C-C motif) receptor 5 (CCR5). It binds to CCR5 (IC50 = 3.5 nM for the human receptor in CHO cells), but not CCR1, CCR2b, CCR3, CCR4, or CCR7.1,2 this compound inhibits the binding of chemokine (C-C motif) ligand 5 (CCL5) and CCL3 to CCR5 (IC50s = 3.5 and 1.4 nM, respectively) but does not inhibit binding of CCL4.2 It inhibits HIV-1 envelope-mediated membrane fusion in a macrophage (M-tropic) R5, but not in a T cell (T-tropic) X4, strain of HIV-1 (IC50s = 0.42 and >1,000 nM, respectively). This compound inhibits the replication of six strains of R5 HIV-1 clinical isolates (EC90 overall mean = 13 nM) and the R5 JR-FL laboratory-adapted strain (EC50 = 0.6 nM), but not of X4 HIV-1 clinical isolates or the X4 IIIB laboratory-adapted strain (EC50s = >10,000 nM for both), in human peripheral blood mononuclear cells (PBMCs).
This compound is a novel 1,4-disubstituted piperidine/piperazine.
科学的研究の応用
CCR5 アンタゴニスト
TAK-220 は、ケモカイン(C-C モチーフ)受容体 5(CCR5)の経口生物学的利用可能なアンタゴニストです . それは、CCR5 に結合しますが(CHO 細胞におけるヒト受容体に対する IC50 = 3.5 nM)、CCR1、CCR2b、CCR3、CCR4、または CCR7 には結合しません .
ケモカイン結合の阻害
This compound は、ケモカイン(C-C モチーフ)リガンド 5(CCL5)および CCL3 の CCR5 への結合を阻害します(IC50 = それぞれ 3.5 および 1.4 nM) . しかし、CCL4 の結合は阻害しません .
HIV-1 阻害
This compound は、マクロファージ(M-トロピック)R5 株の HIV-1 における HIV-1 エンベロープ媒介膜融合を阻害します(IC50 = それぞれ 0.42 および >1,000 nM) . 6 株の R5 HIV-1 臨床分離株の複製を阻害します(EC90 全体平均 = 13 nM)および R5 JR-FL 研究所適応株(EC50 = 0.6 nM) .
CCR2 および CCR5 のデュアルアンタゴニスト
This compound を含む一部のリガンドは、CCR2 および CCR5 受容体のデュアルアンタゴニストであることが判明しました . デュアルアンタゴニストの開発は、有望な新しい治療戦略と考えられています .
炎症性疾患の治療
炎症性疾患の治療における CCR2 および CCR5 受容体アンタゴニストの役割により、this compound を含むデュアルアンタゴニストの開発が進められています .
二機能性侵入阻害剤
This compound は、ピペリジン-4-カルボキサミド系 CCR5 アンタゴニストである this compound と、gp41 NHR 標的融合阻害ペプチドである C34 で構成される、二機能性侵入阻害剤を特徴とする、二重標的化薬物化合物の一部です .
作用機序
Target of Action
TAK-220, also known as “1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide”, is a selective and orally bioavailable CCR5 antagonist . The primary target of this compound is the chemokine (C-C motif) receptor 5 (CCR5), a protein on the surface of white blood cells involved in the immune system .
Mode of Action
This compound inhibits the binding of RANTES and MIP-1α to CCR5, with IC50 values of 3.5 nM and 1.4 nM respectively . It shows no effect on the binding to ccr1, ccr2b, ccr3, ccr4, or ccr7 . By blocking the interaction between these chemokines and CCR5, this compound prevents the activation of the receptor, thereby inhibiting downstream signaling pathways.
Result of Action
This compound selectively inhibits HIV-1, with EC50 values ranging from 0.55 nM to 1.7 nM for different strains of HIV-1 . This inhibition is achieved by preventing the virus from entering host cells, as CCR5 is a co-receptor that HIV-1 uses to gain entry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the efficacy of this compound. Synergy was observed with all drugs at the 90 and 95% inhibitory concentrations in an in vitro study
特性
IUPAC Name |
1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41ClN4O3/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSJTMUEFHUKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=C(C=C3)C(=O)N)C(=O)C4CCN(CC4)C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187027 | |
Record name | TAK-220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
333994-00-6 | |
Record name | TAK-220 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333994006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAK-220 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928QIN0R16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。